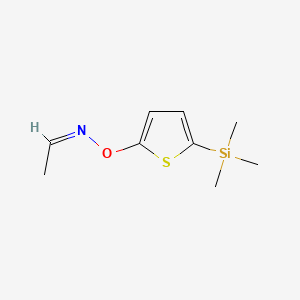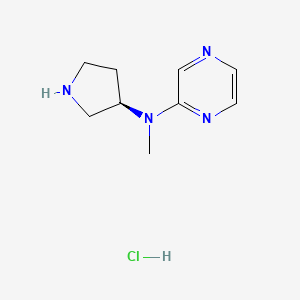
3-Chloro-5-(cyclopentylmethoxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(cyclopentylmethoxy)pyridazine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol . It is characterized by the presence of a chloro group, a cyclopentylmethoxy group, and a pyridazine ring. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopentylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
3-Chloro-5-(cyclopentylmethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), and may require the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.
科学研究应用
3-Chloro-5-(cyclopentylmethoxy)pyridazine has several scientific research applications, including:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding assays.
作用机制
The mechanism of action of 3-Chloro-5-(cyclopentylmethoxy)pyridazine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
相似化合物的比较
Similar Compounds
3-Chloro-5-(methoxymethyl)pyridazine: Similar in structure but with a methoxymethyl group instead of a cyclopentylmethoxy group.
3-Chloro-5-(ethoxymethyl)pyridazine: Contains an ethoxymethyl group instead of a cyclopentylmethoxy group.
3-Chloro-5-(propoxymethyl)pyridazine: Features a propoxymethyl group in place of the cyclopentylmethoxy group.
Uniqueness
3-Chloro-5-(cyclopentylmethoxy)pyridazine is unique due to the presence of the cyclopentylmethoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications .
属性
CAS 编号 |
1346691-30-2 |
|---|---|
分子式 |
C10H13ClN2O |
分子量 |
212.67 g/mol |
IUPAC 名称 |
3-chloro-5-(cyclopentylmethoxy)pyridazine |
InChI |
InChI=1S/C10H13ClN2O/c11-10-5-9(6-12-13-10)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 |
InChI 键 |
MSLYPOPMRFAXAD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)COC2=CC(=NN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)





![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)
![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)




![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11887222.png)

